6-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile 6-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 671200-46-7
VCID: VC21503936
InChI: InChI=1S/C27H27N3O3S/c1-18-4-5-21(14-19(18)2)25-15-23(20-6-8-22(32-3)9-7-20)24(16-28)27(29-25)34-17-26(31)30-10-12-33-13-11-30/h4-9,14-15H,10-13,17H2,1-3H3
SMILES: CC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)OC)C#N)SCC(=O)N4CCOCC4)C
Molecular Formula: C27H27N3O3S
Molecular Weight: 473.6g/mol

6-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile

CAS No.: 671200-46-7

Cat. No.: VC21503936

Molecular Formula: C27H27N3O3S

Molecular Weight: 473.6g/mol

* For research use only. Not for human or veterinary use.

6-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile - 671200-46-7

Specification

CAS No. 671200-46-7
Molecular Formula C27H27N3O3S
Molecular Weight 473.6g/mol
IUPAC Name 6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridine-3-carbonitrile
Standard InChI InChI=1S/C27H27N3O3S/c1-18-4-5-21(14-19(18)2)25-15-23(20-6-8-22(32-3)9-7-20)24(16-28)27(29-25)34-17-26(31)30-10-12-33-13-11-30/h4-9,14-15H,10-13,17H2,1-3H3
Standard InChI Key UBJBNAKKVBKDFE-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)OC)C#N)SCC(=O)N4CCOCC4)C
Canonical SMILES CC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)OC)C#N)SCC(=O)N4CCOCC4)C

Introduction

Structural Overview

The compound consists of several functional groups and aromatic systems:

  • Core Framework: A nicotinonitrile backbone, which is a derivative of pyridine with a nitrile (-C≡N) group.

  • Substituents:

    • A 3,4-dimethylphenyl group at position 6.

    • A 4-methoxyphenyl group at position 4.

    • A thioether linkage (-S-) connecting a morpholino-2-oxoethyl group at position 2.

Molecular Formula

The molecular formula of the compound is C25H25N3O3S, indicating its complexity and high molecular weight.

Key Features

  • Aromaticity: The presence of two aromatic rings (3,4-dimethylphenyl and 4-methoxyphenyl) contributes to its stability and potential π-π interactions in molecular environments.

  • Nitrile Group: The -C≡N group adds polarity and reactivity, making it suitable for further functionalization.

  • Thioether and Morpholine Moiety: These groups enhance solubility and may contribute to biological activity due to their electron-donating properties.

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions, including:

  • Formation of Nicotinonitrile Core:

    • Nicotinonitriles are often synthesized via condensation reactions involving aldehydes or ketones with malononitrile in the presence of catalysts.

  • Substitution Reactions:

    • Electrophilic aromatic substitution introduces the dimethylphenyl and methoxyphenyl groups at specific positions on the pyridine ring.

  • Thioether Formation:

    • The thioether linkage is formed by reacting a thiol derivative with an electrophilic compound containing a leaving group (e.g., halide or tosylate).

  • Morpholine Derivative Addition:

    • The final step involves introducing the morpholine moiety through nucleophilic substitution or amidation reactions.

Characterization Techniques

To confirm the structure and purity of the compound, various analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyIdentifies hydrogen and carbon environments (1H-NMR, 13C-NMR).
Mass SpectrometryDetermines molecular weight and fragmentation patterns.
FTIR SpectroscopyDetects functional groups (e.g., nitrile stretch around 2200 cm⁻¹).
X-ray CrystallographyElucidates the three-dimensional structure and confirms bond lengths/angles.

Research Gaps and Future Directions

Despite its promising structure, further research is needed to explore:

  • Biological activity through in vitro and in vivo assays.

  • Optimization of synthetic routes for scalability.

  • Computational studies to predict drug-likeness (e.g., ADMET profiling).

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